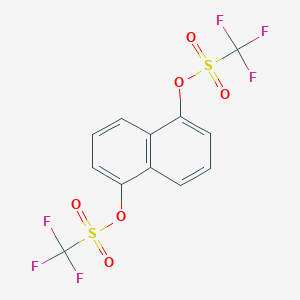

1,5-Naphthalenebis(trifluoromethanesulfonate)

Description

The exact mass of the compound 1,5-Naphthalenebis(trifluoromethanesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Naphthalenebis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Naphthalenebis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHGSECJTKJJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566376 | |

| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152873-79-5 | |

| Record name | Naphthalene-1,5-diyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthalenebis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,5-Naphthalenebis(trifluoromethanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Gateway to Novel Naphthalene Architectures

1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthalenediyl bis(trifluoromethanesulfonate), is a highly reactive and versatile building block in modern organic synthesis. Its significance lies in the presence of two trifluoromethanesulfonate (triflate) groups positioned at the 1 and 5 positions of the naphthalene core. The triflate moiety is an exceptional leaving group, rendering the corresponding carbon atoms highly susceptible to nucleophilic attack and, most notably, enabling a range of palladium-catalyzed cross-coupling reactions. This property allows for the strategic introduction of diverse functionalities onto the naphthalene scaffold, making it an invaluable precursor for the synthesis of complex molecules in medicinal chemistry, materials science, and agrochemical development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and mechanistic insights.

Core Chemical and Physical Properties

1,5-Naphthalenebis(trifluoromethanesulfonate) is a white to off-white crystalline solid at room temperature. Its stability and solubility in a variety of common organic solvents contribute to its practicality in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆F₆O₆S₂ | TCI AMERICA |

| Molecular Weight | 424.28 g/mol | TCI AMERICA |

| Appearance | White to Almost white powder to crystal | TCI AMERICA |

| Melting Point | 113-117 °C | TCI AMERICA |

| CAS Number | 152873-79-5 | TCI AMERICA |

| Solubility | Soluble in a range of organic solvents | Chem-Impex |

Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Two-Step Approach

The synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) is typically achieved through a two-step process, starting from the readily available naphthalene. The first step involves the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, which is then converted to 1,5-dihydroxynaphthalene. The subsequent step is the triflation of the diol to yield the final product.

Step 1: Synthesis of the Precursor, 1,5-Dihydroxynaphthalene

The industrial preparation of 1,5-dihydroxynaphthalene often involves the sulfonation of naphthalene followed by alkali fusion.[2][3]

Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene [2]

-

Sulfonation: In a suitable reactor, refined naphthalene is reacted with oleum under controlled temperature conditions to yield a mixture of naphthalenedisulfonic acids, with the 1,5-isomer being a major product.

-

Isolation of 1,5-Naphthalenedisulfonic Acid: The sulfonated mixture is diluted with a salt solution, causing the less soluble 1,5-naphthalenedisulfonic acid to precipitate. The solid is collected by filtration.

-

Alkali Fusion: The isolated 1,5-naphthalenedisulfonic acid is mixed with a strong base, such as sodium hydroxide or potassium hydroxide, in an autoclave. The mixture is heated under pressure (e.g., 170 °C and 1.5 MPa) for several hours.

-

Acidification and Purification: After cooling, the reaction mixture is dissolved in water and neutralized with a strong acid. The crude 1,5-dihydroxynaphthalene precipitates and is collected by filtration. The product can be further purified by recrystallization to achieve high purity (>99%).

Step 2: Triflation of 1,5-Dihydroxynaphthalene

The conversion of 1,5-dihydroxynaphthalene to its corresponding ditriflate is achieved by reaction with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base.[4] Pyridine is a frequently used base for this transformation.

Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)

-

Reaction Setup: To a solution of 1,5-dihydroxynaphthalene (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.2-2.5 eq.) and cool the mixture to 0 °C in an ice bath.

-

Addition of Triflating Agent: Slowly add trifluoromethanesulfonic anhydride (2.1-2.3 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1,5-naphthalenebis(trifluoromethanesulfonate) as a white solid.

Caption: Synthetic pathway to 1,5-Naphthalenebis(trifluoromethanesulfonate).

Spectroscopic Characterization

While specific, publicly available spectra for 1,5-naphthalenebis(trifluoromethanesulfonate) are not readily found in the literature, the expected NMR spectral data can be inferred from the structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple and symmetric due to the C₂h symmetry of the molecule. It would likely show two sets of coupled aromatic protons, corresponding to the hydrogens at the 2,6 and 3,7 positions, and a distinct signal for the protons at the 4,8 positions.

-

¹³C NMR: The carbon NMR spectrum would also reflect the symmetry of the molecule, showing a reduced number of signals. Key signals would include those for the triflate-bound carbons (C1, C5), the other substituted aromatic carbons, and the carbons bearing hydrogen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing triflate-containing compounds.[5] It is expected to show a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.[6] The chemical shift of this signal would be characteristic of a triflate ester.

Reactivity and Mechanistic Considerations

The exceptional reactivity of 1,5-naphthalenebis(trifluoromethanesulfonate) stems from the triflate group being an excellent leaving group. This is due to the significant resonance stabilization of the resulting triflate anion.

Caption: Resonance stabilization of the triflate anion.

This inherent reactivity makes 1,5-naphthalenebis(trifluoromethanesulfonate) an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[7] 1,5-Naphthalenebis(trifluoromethanesulfonate) can undergo a double Suzuki-Miyaura coupling to introduce two new aryl or vinyl groups at the 1 and 5 positions.

Illustrative Reaction: Double Suzuki-Miyaura Coupling

Caption: General scheme for the double Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 1,5-Bis(4-methoxyphenyl)naphthalene (Hypothetical)

-

Reaction Setup: In a Schlenk flask, combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), 4-methoxyphenylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like potassium carbonate (3.0-4.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 1,5-bis(4-methoxyphenyl)naphthalene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[8] This reaction is a powerful tool for the synthesis of arylamines. 1,5-Naphthalenebis(trifluoromethanesulfonate) can be used to introduce two amino groups at the 1 and 5 positions.

Illustrative Reaction: Double Buchwald-Hartwig Amination

Sources

- 1. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. research.rug.nl [research.rug.nl]

structure and synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)

An In-Depth Technical Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate): Structure, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthaleneditriflate, is a highly reactive aromatic compound with the chemical formula C₁₂H₆F₆O₆S₂.[1][2] Its significance in the field of organic chemistry stems from the presence of two trifluoromethanesulfonate (triflate) groups, which are among the best leaving groups known. This property renders the molecule an exceptional electrophilic reagent, poised for participation in a wide array of chemical transformations.[1]

This guide provides a comprehensive overview of the structure, synthesis, and key applications of 1,5-naphthalenebis(trifluoromethanesulfonate), tailored for researchers and professionals in drug discovery and material science. We will delve into the causality behind the synthetic protocols and explore how its unique reactivity is harnessed to construct complex molecular architectures.

PART 1: Molecular Structure and Physicochemical Properties

The core of the molecule is a rigid naphthalene ring system, with triflate groups attached at the 1 and 5 positions. The triflate group (-SO₂CF₃) is powerfully electron-withdrawing, which significantly influences the electronic properties of the naphthalene core. This electronic characteristic, combined with the exceptional ability of the triflate anion to stabilize negative charge, is the foundation of its high reactivity in nucleophilic substitution and cross-coupling reactions.[1]

Caption: Synthetic workflow for 1,5-Naphthalenebis(trifluoromethanesulfonate).

Step 1 & 2: Synthesis of the Precursor, 1,5-Dihydroxynaphthalene

The journey to the target molecule begins with naphthalene. The established route involves a high-temperature sulfonation to produce naphthalene-1,5-disulfonic acid. [3]This intermediate is then subjected to hydrolysis with a strong base, such as sodium hydroxide, in a process known as alkali fusion, to yield 1,5-dihydroxynaphthalene. [4]This diol is the direct precursor for the final triflation step.

Step 3: Ditriflation of 1,5-Dihydroxynaphthalene

The conversion of the hydroxyl groups of 1,5-dihydroxynaphthalene into triflate groups is the key transformation. This is achieved using trifluoromethanesulfonic anhydride (Tf₂O), a powerful triflating agent.

Causality Behind Experimental Choices:

-

Reagent: Triflic anhydride is the reagent of choice due to its extreme electrophilicity at the sulfur atom, which facilitates a rapid and efficient reaction with the nucleophilic hydroxyl groups.

-

Base: A non-nucleophilic base, typically pyridine, is essential. Its role is to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate. This significantly accelerates the rate of reaction. Pyridine also serves to neutralize the triflic acid byproduct generated during the reaction. [5]* Solvent: An inert aprotic solvent like dichloromethane (CH₂Cl₂) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is initiated at a low temperature (e.g., -10 °C to 0 °C) and then allowed to warm. [5]This is a critical control measure. The reaction is highly exothermic, and low temperatures prevent the formation of undesired byproducts and ensure the stability of the triflic anhydride, which can be sensitive to heat.

Self-Validating Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate).

-

Preparation: A three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer. The system is flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions, as the triflic anhydride is moisture-sensitive. [6]2. Charging Reactants: The flask is charged with 1,5-dihydroxynaphthalene (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). The resulting suspension is stirred.

-

Addition of Base: Anhydrous pyridine (2.2 eq) is added via syringe. A slight excess of base ensures complete deprotonation of both hydroxyl groups.

-

Cooling: The reaction mixture is cooled to between -10 °C and 0 °C using an ice-methanol bath. This is the validation checkpoint for reaction control.

-

Addition of Triflating Agent: Triflic anhydride (2.2 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above 0 °C. The slow addition is crucial to manage the exothermic nature of the reaction. [5]6. Reaction: After the addition is complete, the mixture is stirred at low temperature for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water. The organic layer is separated and washed sequentially with dilute HCl (to remove excess pyridine), water, and brine. [5]8. Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,5-naphthalenebis(trifluoromethanesulfonate) as a white crystalline solid. [5]

PART 3: Applications in Advanced Organic Synthesis

The synthetic utility of 1,5-naphthalenebis(trifluoromethanesulfonate) lies in its function as a versatile precursor for 1,5-disubstituted naphthalene derivatives. The triflate moieties act as "super" leaving groups, enabling reactions that are often difficult or impossible with other aryl halides or sulfonates.

-

Cross-Coupling Reactions: It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of carbon-based substituents (alkyl, aryl, alkynyl groups) at the 1 and 5 positions of the naphthalene core, which is a key strategy in building complex molecules for pharmaceuticals and advanced materials. [1]* Nucleophilic Aromatic Substitution (SNAAr): The powerful electron-withdrawing nature of the triflate groups activates the naphthalene ring towards nucleophilic attack, facilitating the introduction of heteroatom nucleophiles like amines, thiols, and alkoxides.

-

Synthesis of Fluorinated Compounds: It serves as a building block in the synthesis of complex fluorinated organic molecules, which are highly valued in agrochemical and pharmaceutical development for their enhanced metabolic stability and bioactivity. [1]

Conclusion

1,5-Naphthalenebis(trifluoromethanesulfonate) is more than just a chemical compound; it is an enabling tool for chemical innovation. Its synthesis, while requiring careful control of reaction conditions, is based on well-understood principles of organic reactivity. The resulting product provides a reliable and highly reactive platform for constructing sophisticated 1,5-disubstituted naphthalene systems, making it an invaluable asset for researchers dedicated to pushing the boundaries of drug development and material science.

References

- CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google P

-

Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne - ChemRxiv. (URL: [Link])

-

Synthesis of 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene and its application to spectrofluorimetric determination of aniline - PubMed. (URL: [Link])

-

Syntheses and characterization of bis(trifluoromethyl)phosphino naphthalenes and acenaphthenes - Dalton Transactions (RSC Publishing). (URL: [Link])

-

1,5-Dihydroxynaphthalene - Wikipedia. (URL: [Link])

-

Reactions of 1,5-disubstituted naphthalenes with phthalic anhydride - RSC Publishing. (URL: [Link])

-

Synthesis of 2,7-Bis(fluoromethyl)naphthalene - ResearchGate. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - NIH. (URL: [Link])

-

1-Naphthyl trifluoromethanesulfonate | C11H7F3O3S | CID 378884 - PubChem. (URL: [Link])

- CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-NAphthalenebis(trifluoromethanesulfonate) | 152873-79-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,5-Naphthalenebis(trifluoromethanesulfonate) | 152873-79-5 | TCI AMERICA [tcichemicals.com]

A Comprehensive Technical Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,5-naphthalenebis(trifluoromethanesulfonate), a versatile and highly reactive reagent pivotal in modern organic synthesis. From its fundamental properties to its sophisticated applications in the construction of complex molecular architectures, this document serves as a critical resource for professionals engaged in cutting-edge chemical research and pharmaceutical development.

Core Compound Identification and Properties

1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthaleneditriflate, is a key intermediate for the synthesis of 1,5-disubstituted naphthalene derivatives. Its two triflate groups are excellent leaving groups, rendering the naphthalene core susceptible to a variety of nucleophilic substitution and cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 152873-79-5 | [1][2][3] |

| Molecular Formula | C₁₂H₆F₆O₆S₂ | [1][2] |

| Molecular Weight | 424.28 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 113-117 °C | [1][2] |

| Solubility | Soluble in a range of organic solvents | [2] |

Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Two-Step Approach

The synthesis of 1,5-naphthalenebis(trifluoromethanesulfonate) is typically achieved in a two-step process starting from naphthalene. The first step involves the formation of 1,5-dihydroxynaphthalene, which is then triflated to yield the final product.

Step 1: Synthesis of 1,5-Dihydroxynaphthalene

The preparation of 1,5-dihydroxynaphthalene from naphthalene proceeds via sulfonation followed by alkali fusion. This process requires careful control of reaction conditions to favor the formation of the desired 1,5-isomer.[4]

Experimental Protocol:

-

Sulfonation: Naphthalene is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to produce naphthalenesulfonic acids. The reaction temperature and time are critical parameters to control the isomeric distribution of the sulfonic acid groups.

-

Isolation of Naphthalene-1,5-disulfonic Acid: The reaction mixture is carefully diluted with water, and the naphthalene-1,5-disulfonic acid is isolated, often by salting out.

-

Alkali Fusion: The isolated naphthalene-1,5-disulfonic acid is fused with a strong base, such as sodium hydroxide, at high temperatures.[4] This cleaves the sulfonic acid groups and replaces them with hydroxyl groups.

-

Acidification and Purification: The reaction mixture is cooled, dissolved in water, and acidified to precipitate the crude 1,5-dihydroxynaphthalene. The product is then purified by recrystallization.

Step 2: Triflation of 1,5-Dihydroxynaphthalene

The conversion of 1,5-dihydroxynaphthalene to its bis(triflate) derivative is achieved by reacting it with a triflating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: 1,5-Dihydroxynaphthalene is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to deprotonate the hydroxyl groups.

-

Triflating Agent Addition: Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyltriflimide (PhNTf₂) is added dropwise to the cooled reaction mixture. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1,5-naphthalenebis(trifluoromethanesulfonate).

Specific Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the aryl triflate with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for constructing biaryl scaffolds, which are common in pharmaceuticals.

-

Sonogashira Coupling: This reaction creates carbon-carbon bonds between the aryl triflate and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are versatile intermediates in organic synthesis.

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl triflate with an amine in the presence of a palladium catalyst and a base. This is a powerful tool for the synthesis of arylamines, a prevalent motif in drug molecules.

-

Heck Coupling: This reaction involves the coupling of the aryl triflate with an alkene to form a substituted alkene, again catalyzed by a palladium complex.

The naphthalene scaffold is a known pharmacophore with applications in various therapeutic areas. For instance, naphthalene sulfonamides have been investigated as antagonists for the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases. [1]Furthermore, the planar aromatic structure of naphthalene derivatives allows them to intercalate with DNA, a property exploited in the design of some anticancer agents. [3]The ability to functionalize the 1 and 5 positions of the naphthalene ring using 1,5-naphthalenebis(trifluoromethanesulfonate) as a starting material opens up avenues for the synthesis of novel drug candidates with diverse biological activities.

Conclusion

1,5-Naphthalenebis(trifluoromethanesulfonate) is a highly valuable and versatile reagent for organic synthesis. Its well-defined chemical properties and reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for researchers and scientists in academia and the pharmaceutical industry. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for its use in the development of novel chemical entities with potential therapeutic applications.

References

- Ruan, W., Xie, Z., Wang, Y., Xia, L., Guo, Y., & Qiao, D. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529.

- Vanden Eynde, J. J., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 30, 104560.

- Google Patents. (2014). Preparation method of 1,5-dihydroxy naphthalene. CN103739449A.

Sources

- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of 1,5-Naphthalenebis(trifluoromethanesulfonate)

Introduction: The Versatility of a Powerful Electrophile

In the realm of modern organic synthesis, the strategic activation of aromatic systems is paramount for the construction of complex molecular architectures. Among the arsenal of activating groups, the trifluoromethanesulfonate (triflate) moiety stands out for its exceptional leaving group ability. 1,5-Naphthalenebis(trifluoromethanesulfonate), a bifunctional electrophile, has emerged as a highly valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility lies in its capacity to readily participate in a variety of cross-coupling and nucleophilic substitution reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the critical parameters of solubility and stability of 1,5-Naphthalenebis(trifluoromethanesulfonate) in common organic solvents. A thorough understanding of these properties is not merely a matter of practical convenience; it is fundamental to ensuring reaction reproducibility, optimizing yields, and maintaining the integrity of this potent reagent.

Solubility Profile: A Qualitative and Estimated Overview

While precise quantitative solubility data for 1,5-Naphthalenebis(trifluoromethanesulfonate) is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and empirical observations from its use in synthesis. The presence of the large, nonpolar naphthalene core suggests good solubility in nonpolar and moderately polar aprotic solvents. The highly polar triflate groups, however, introduce a degree of polarity that influences its solubility profile.

Based on the known solubility of the parent naphthalene molecule and the general behavior of aryl triflates, we can estimate the solubility of 1,5-Naphthalenebis(trifluoromethanesulfonate) in a range of common organic solvents.

| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility of 1,5-Naphthalenebis(trifluoromethanesulfonate) | Rationale and Insights |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. It is a common choice for reactions involving aryl triflates. |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | High | THF is a versatile polar aprotic solvent that is known to dissolve many aryl triflates effectively.[2] Its ether oxygen can engage in dipole-dipole interactions. |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High | DMF is a powerful, highly polar aprotic solvent capable of dissolving a vast array of organic and even some inorganic compounds.[3][4][5] It is an excellent choice for ensuring complete dissolution, especially for challenging substrates. |

| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent commonly used in HPLC and as a reaction solvent. Its polarity should facilitate the dissolution of the bis(triflate). |

| Ethyl Acetate (EtOAc) | 6.0 | Moderately Polar Aprotic | Moderate | Naphthalene exhibits moderate solubility in ethyl acetate.[6] The addition of the polar triflate groups may enhance this solubility. It is a common solvent for workups and chromatography of reactions involving this reagent. |

| Acetone | 21 | Polar Aprotic | Moderate | Acetone is a good solvent for many organic compounds due to its polar carbonyl group and nonpolar methyl groups.[7] It is expected to be a suitable solvent for this compound. |

| Toluene | 2.4 | Nonpolar Aprotic | Moderate | Naphthalene is highly soluble in toluene.[6] While the polar triflate groups will decrease the compatibility with this nonpolar solvent compared to naphthalene, it is still expected to have reasonable solubility, particularly at elevated temperatures. |

| Methanol (MeOH) | 33 | Polar Protic | Low to Moderate | While polar, methanol is a protic solvent. Naphthalene itself has limited solubility in methanol.[8] The triflate groups may increase polarity, but the potential for solvolysis, especially at elevated temperatures or with basic impurities, should be considered. |

| Hexanes/Heptane | ~1.9 | Nonpolar Aprotic | Low | These nonpolar alkanes are generally poor solvents for polar compounds and are not recommended for dissolving 1,5-Naphthalenebis(trifluoromethanesulfonate). They are, however, excellent anti-solvents for precipitation and crystallization. |

Stability Considerations: Handling a Robust yet Reactive Reagent

Aryl triflates, including 1,5-Naphthalenebis(trifluoromethanesulfonate), are generally regarded as stable compounds under typical laboratory conditions.[1] They can often be handled in the air and are not particularly sensitive to moisture for short periods. However, their high reactivity as electrophiles dictates careful consideration of their stability in the presence of certain reagents and conditions.

Key Factors Influencing Stability:

-

pH: 1,5-Naphthalenebis(trifluoromethanesulfonate) is susceptible to hydrolysis under basic conditions. The triflate group is an excellent leaving group, and nucleophilic attack by hydroxide ions will lead to the formation of the corresponding naphthol. Therefore, exposure to strong bases should be avoided during storage and in reaction mixtures where the triflate moiety is intended to remain intact.

-

Nucleophiles: As a potent electrophile, it will react with a wide range of nucleophiles. While this is the basis of its synthetic utility, unintentional reactions with nucleophilic solvents (e.g., alcohols, amines) or impurities can lead to degradation. Reactions in protic solvents like methanol or ethanol should be approached with caution, especially at elevated temperatures, as solvolysis can occur.

-

Temperature: While generally thermally robust, prolonged exposure to high temperatures, especially in the presence of nucleophilic impurities, can accelerate degradation. For long-term storage, refrigeration in a desiccated environment is recommended.

-

Light: There is no specific indication that 1,5-Naphthalenebis(trifluoromethanesulfonate) is particularly light-sensitive. However, as a general best practice for all reactive organic reagents, storage in amber vials or in the dark is advisable.

Experimental Protocols: A Self-Validating Approach to Solubility and Stability Assessment

To ensure the successful application of 1,5-Naphthalenebis(trifluoromethanesulfonate) in your research, it is crucial to have reliable methods for assessing its solubility and stability in your specific solvent systems and reaction conditions. The following protocols are designed to be self-validating, providing clear and reproducible results.

Protocol 1: Gravimetric Determination of Solubility

This method provides a quantitative measure of the solubility of 1,5-Naphthalenebis(trifluoromethanesulfonate) in a given solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

To a known volume (e.g., 5.0 mL) of the desired organic solvent in a sealed vial, add an excess of 1,5-Naphthalenebis(trifluoromethanesulfonate) (i.e., until a solid precipitate remains).

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring or agitation to ensure saturation.

-

-

Isolation of a Saturated Aliquot:

-

Allow the solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot to a pre-weighed vial.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas) until a constant weight of the solid residue is achieved.

-

Determine the mass of the dissolved 1,5-Naphthalenebis(trifluoromethanesulfonate).

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrahydrofuran (THF) [commonorganicchemistry.com]

- 3. kianresin.com [kianresin.com]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. What are the solubility of naphthalene in1.Toluene 2.water 3.ethyl acetat.. [askfilo.com]

- 7. reddit.com [reddit.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

literature review on the applications of 1,5-Naphthalenebis(trifluoromethanesulfonate)

An In-depth Technical Guide to the Applications of 1,5-Naphthalenebis(trifluoromethanesulfonate)

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of the Naphthalene Core

In the landscape of modern organic synthesis, the pursuit of molecular complexity from versatile and reliable building blocks is paramount. Among these, 1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthaleneditriflate, has emerged as a cornerstone reagent for researchers, scientists, and drug development professionals. Its strategic design, featuring a rigid naphthalene scaffold functionalized with two exceptionally labile trifluoromethanesulfonate (triflate) leaving groups, provides a powerful platform for constructing intricate molecular architectures.

This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of why this reagent is so effective and how its unique properties can be leveraged in diverse applications, from the synthesis of novel pharmaceutical agents to the development of advanced functional materials. We will explore the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

The Molecule: Structure, Synthesis, and Core Properties

1,5-Naphthalenebis(trifluoromethanesulfonate) (C₁₂H₆F₆O₆S₂) is a crystalline solid at room temperature. The molecule's utility is fundamentally derived from the two triflate (-OTf) groups positioned at the 1 and 5 positions of the naphthalene ring system. The triflate anion (CF₃SO₃⁻) is a superlative leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting negative charge through resonance and induction. This high leaving group ability makes the corresponding carbon atoms on the naphthalene ring highly susceptible to nucleophilic attack and, more importantly, primes the molecule for a wide array of metal-catalyzed cross-coupling reactions.[1][2]

Synthetic Pathway

The synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate) is a well-established, two-step process starting from naphthalene. The causality is clear: to introduce the triflate groups, one must first have hydroxyl (-OH) functionalities at the desired positions.

-

Step 1: Sulfonation and Alkali Fusion to 1,5-Dihydroxynaphthalene: The process begins with the sulfonation of naphthalene. Controlling reaction conditions, such as temperature and the concentration of the sulfonating agent (e.g., oleum), is critical to favor the formation of the thermodynamically stable 1,5-naphthalenedisulfonic acid.[3][4] This intermediate is then subjected to alkali fusion (reaction with a strong base like NaOH at high temperatures), which displaces the sulfonic acid groups with hydroxyl groups to yield 1,5-dihydroxynaphthalene.[3]

-

Step 2: Tritylation: The resulting 1,5-dihydroxynaphthalene is then treated with a triflating agent. A common and highly effective reagent for this transformation is trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base like pyridine. The base deprotonates the hydroxyl groups, and the resulting alkoxide attacks the electrophilic sulfur atom of the anhydride, displacing a triflate anion and forming the desired 1,5-Naphthalenebis(trifluoromethanesulfonate).

Caption: Synthetic route from Naphthalene to the target compound.

Core Application: A Gateway to Disubstituted Naphthalenes via Cross-Coupling

The primary application of 1,5-Naphthalenebis(trifluoromethanesulfonate) is as a substrate in palladium-catalyzed cross-coupling reactions.[1] This methodology allows for the sequential or simultaneous formation of new carbon-carbon and carbon-heteroatom bonds at the 1 and 5 positions, providing a modular and efficient route to a vast library of derivatives. The triflate group's reactivity is comparable to that of iodide or bromide in these reactions, making it an excellent choice for modern organic synthesis.[2]

The general catalytic cycle, illustrated below, underpins these transformations. It involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with an organometallic reagent (or coordination of another substrate) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Building Biaryl and Polymeric Structures

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method with this substrate. It involves the reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is fundamental for constructing biaryl systems and for synthesizing naphthalene-based polymers.[5][6]

-

Causality: The choice of a palladium catalyst and ligand is critical. Ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines (e.g., SPhos, XPhos) are often used to facilitate the oxidative addition and reductive elimination steps, thereby improving reaction rates and yields. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct connection of terminal alkynes to the naphthalene core. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine like triethylamine). The resulting 1,5-dialkynylnaphthalene derivatives are crucial intermediates for creating conjugated materials, molecular wires, and complex pharmaceutical precursors.[6]

Buchwald-Hartwig Amination: Forging C-N Bonds

For drug development, the introduction of nitrogen-containing functional groups is of utmost importance. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 1,5-Naphthalenebis(trifluoromethanesulfonate) with primary or secondary amines. This provides direct access to 1,5-diaminonaphthalene derivatives, which are key structural motifs in various biologically active compounds.[6][7]

Data Summary: Representative Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Product Class | Application Area |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(PPh₃)₄, Base (K₂CO₃) | 1,5-Diaryl/Dialkylnaphthalenes | Materials Science, Polymers[5] |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (Et₃N) | 1,5-Dialkynylnaphthalenes | Functional Materials, Organic Electronics |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃, Ligand (e.g., BINAP) | 1,5-Diaminonaphthalenes | Pharmaceuticals, Ligand Synthesis[7] |

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[8][9][10][11] 1,5-Naphthalenebis(trifluoromethanesulfonate) serves as a key starting material to explore the structure-activity relationship (SAR) of this scaffold.

-

Expert Insight: By using sequential, site-selective cross-coupling reactions (possible due to slight differences in reactivity or by using a mono-coupled intermediate), chemists can synthesize unsymmetrical 1,5-disubstituted naphthalene derivatives. This modularity is invaluable in drug discovery, allowing for the rapid generation of diverse compound libraries to screen for biological activity. For example, the naphthalene sulfonamide scaffold is known to exhibit antagonistic properties against the human CCR8 receptor, a target for inflammatory diseases.[7] Using cross-coupling on a naphthalene precursor allows for the expansion of SAR studies for this target.[7]

Caption: Overview of the primary application areas.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a self-validating system for a typical Suzuki-Miyaura cross-coupling reaction. Each component is chosen to maximize yield and purity.

Objective: Synthesis of 1,5-diphenylnaphthalene.

Materials & Reagents:

-

1,5-Naphthalenebis(trifluoromethanesulfonate): 1.0 eq

-

Phenylboronic acid: 2.2 - 2.5 eq

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 eq (5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous: 4.0 eq

-

Toluene: Anhydrous, degassed

-

Ethanol: Degassed

-

Water: Degassed

-

Reaction Vessel: Schlenk flask or similar, oven-dried

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,5-Naphthalenebis(trifluoromethanesulfonate) (1.0 eq), phenylboronic acid (2.2 eq), and anhydrous K₂CO₃ (4.0 eq).

-

Causality: An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

-

-

Catalyst Addition: Briefly open the flask and add the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Expert Insight: Adding the catalyst last minimizes its exposure to air. For particularly sensitive reactions, the catalyst can be added under a positive pressure of inert gas.

-

-

Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio) via syringe.

-

Causality: The solvent mixture is chosen to ensure all reagents are soluble. The presence of water and a base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1,5-diphenylnaphthalene.

-

Conclusion and Future Outlook

1,5-Naphthalenebis(trifluoromethanesulfonate) is more than just a chemical intermediate; it is an enabling tool for innovation. Its high reactivity and versatility in cross-coupling chemistry provide a reliable and efficient pathway to a vast range of 1,5-disubstituted naphthalene derivatives. For professionals in drug development, it offers a modular platform for constructing complex molecules and exploring structure-activity relationships. In materials science, it is a key building block for novel polymers and functional organic materials. As synthetic methodologies continue to advance, the applications for this powerful reagent will undoubtedly continue to expand, solidifying its place in the modern synthetic chemist's toolbox.

References

-

Li, Y., et al. (2023). Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties. Molecules, 28(7), 2973. Available from: [Link]

-

Deckers, K., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. Available from: [Link]

-

Shimizu, S., et al. (2009). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 109(11), 5537-5588. Available from: [Link]

-

Aksenov, N. A., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers, 15(13), 2828. Available from: [Link]

-

Sayyed, R., & Mokale, S. (2016). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available from: [Link]

-

Klose, A. S., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 17(4), 4584-4604. Available from: [Link]

-

Chopra, B., et al. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research, 13(12), 4647-4667. Available from: [Link]

-

Collin, G., & Höke, H. (2007). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Advanced Synthesis & Catalysis, 349(1-2), 188-200. Available from: [Link]

-

MySkinRecipes. (n.d.). Naphthalen-1-yl trifluoromethanesulfonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Literature search for: triflates. Retrieved from [Link]

- Google Patents. (2014). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.

-

Sayyed, R., & Mokale, S. (2016). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Journal of Chemical and Pharmaceutical Research, 8(8), 605-613. Available from: [Link]

-

Li, W., et al. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications, 10(1), 4528. Available from: [Link]

-

Kawamoto, T., et al. (2022). Synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with diyne. ChemRxiv. Available from: [Link]

-

Ge, Y., et al. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. European Journal of Medicinal Chemistry, 259, 115660. Available from: [Link]

-

Crawford, A. G., et al. (2015). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 21(27), 9832-9839. Available from: [Link]

- Google Patents. (2015). CN104292126A - Naphthalene derivatives and their application in medicine.

-

ProQuest. (2021). A review on various aspects of organic synthesis using Comins' reagent. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Naphthalen-1-yl trifluoromethanesulfonate [myskinrecipes.com]

- 3. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthalenediyl bis(trifluoromethanesulfonate), is a valuable and versatile reagent in organic synthesis. Its two trifluoromethanesulfonate (triflate) groups, being excellent leaving groups, render the naphthalene core susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This property makes it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization, enabling researchers to confirm its identity, purity, and reactivity in various chemical transformations.

This technical guide provides a detailed overview of the expected spectroscopic data for 1,5-Naphthalenebis(trifluoromethanesulfonate), including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, comprehensive experimental dataset for this specific compound is not readily found in the scientific literature, this guide will provide a robust, predictive analysis based on the well-established principles of spectroscopic interpretation and data from closely related analogous structures.

Molecular Structure and Spectroscopic Implications

To logically predict and interpret the spectroscopic data, a clear understanding of the molecular structure is essential.

Caption: Molecular structure of 1,5-Naphthalenebis(trifluoromethanesulfonate).

The molecule possesses a C2 axis of symmetry, which significantly influences its NMR spectra, reducing the number of unique signals. The naphthalene core consists of three distinct types of aromatic protons and three types of aromatic carbons. The two triflate groups are chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 1,5-Naphthalenebis(trifluoromethanesulfonate), ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing three signals corresponding to the three sets of equivalent aromatic protons.

Table 1: Predicted ¹H NMR Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | H-4, H-8 |

| ~ 7.6 - 7.7 | Triplet | 2H | H-3, H-7 |

| ~ 7.4 - 7.5 | Doublet | 2H | H-2, H-6 |

-

Rationale for Assignments:

-

The protons on the naphthalene ring will appear in the aromatic region (7.0-8.5 ppm).

-

The electron-withdrawing nature of the triflate groups will deshield the adjacent protons. Protons H-2, H-6, H-4, and H-8 are ortho and para to the triflate groups and are therefore expected to be the most deshielded.

-

The coupling patterns (doublets and a triplet) arise from the spin-spin interactions between adjacent protons on the aromatic ring, following the n+1 rule.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, only six signals are expected in the aromatic region, plus a signal for the trifluoromethyl carbon.

Table 2: Predicted ¹³C NMR Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | C-1, C-5 |

| ~ 128 - 130 | C-4a, C-8a |

| ~ 127 - 129 | C-4, C-8 |

| ~ 122 - 124 | C-3, C-7 |

| ~ 120 - 122 | C-2, C-6 |

| ~ 118.5 (quartet) | -CF₃ |

-

Rationale for Assignments:

-

The carbons directly attached to the electronegative oxygen atoms of the triflate groups (C-1 and C-5) will be the most deshielded and appear at the lowest field.

-

The trifluoromethyl (-CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is typically around 118.5 ppm.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and integrity of the triflate groups.

Table 3: Predicted ¹⁹F NMR Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -73 to -75 | Singlet | -O-SO₂-CF₃ |

-

Rationale for Assignment:

-

The chemical shift of triflate groups is characteristically found in this upfield region.

-

Since both triflate groups are chemically equivalent and there are no other fluorine atoms in the molecule to couple with, a single sharp signal is expected.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,5-Naphthalenebis(trifluoromethanesulfonate) will be dominated by strong absorptions characteristic of the triflate and aromatic moieties.

Table 4: Predicted IR Absorption Bands for 1,5-Naphthalenebis(trifluoromethanesulfonate)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1420 - 1400 | Strong | Asymmetric S=O stretch |

| 1250 - 1200 | Strong | Symmetric S=O stretch |

| 1210 - 1140 | Very Strong | C-F stretch |

| 1030 - 1000 | Strong | S-O stretch |

-

Rationale for Assignments:

-

The most prominent and diagnostic peaks will be the very strong absorptions corresponding to the S=O and C-F stretching vibrations of the triflate groups.

-

The presence of the naphthalene ring will be confirmed by the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,5-Naphthalenebis(trifluoromethanesulfonate) (Molecular Formula: C₁₂H₆F₆O₆S₂, Molecular Weight: 424.29 g/mol ), the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data for 1,5-Naphthalenebis(trifluoromethanesulfonate)

| m/z | Interpretation |

| 424 | [M]⁺, Molecular ion |

| 291 | [M - CF₃SO₂]⁺ |

| 128 | [Naphthalene]⁺ |

| 133 | [CF₃SO₂]⁺ |

-

Rationale for Fragmentation:

-

The molecular ion peak [M]⁺ should be observable.

-

A common fragmentation pathway for triflates is the loss of the triflyl group (•CF₃SO₂), leading to a significant peak at m/z 291.

-

Further fragmentation could lead to the formation of the stable naphthalene radical cation at m/z 128.

-

A peak corresponding to the triflyl cation at m/z 133 may also be observed.

-

Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)

A general procedure for the synthesis of aryl triflates involves the reaction of the corresponding phenol with triflic anhydride in the presence of a base.

Caption: A typical synthetic workflow for the preparation of 1,5-Naphthalenebis(trifluoromethanesulfonate).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,5-dihydroxynaphthalene in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine, to the solution.

-

Addition of Triflic Anhydride: Slowly add triflic anhydride (Tf₂O) dropwise to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-Naphthalenebis(trifluoromethanesulfonate).

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the key spectroscopic data for 1,5-Naphthalenebis(trifluoromethanesulfonate). The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra have been outlined, along with the underlying principles for their interpretation. This information, combined with the provided synthetic protocol, offers a solid foundation for researchers and scientists working with this important chemical reagent. While experimental data from a primary literature source would be ideal, the predictive data herein serves as a valuable reference for the identification and characterization of 1,5-Naphthalenebis(trifluoromethanesulfonate) in a laboratory setting. Researchers are encouraged to acquire and report the full experimental spectroscopic data to contribute to the collective body of scientific knowledge.

References

Due to the lack of a specific publication with the complete experimental data for 1,5-Naphthalenebis(trifluoromethanesulfonate), this section cannot be populated with direct references to its spectroscopic characterization. The information provided is based on established principles of organic spectroscopy, and for general reference, the following types of resources are recommended:

- Textbooks on Spectroscopic Identification of Organic Compounds: e.g., "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

- Chemical Databases: e.g.

- Journal Articles on the Synthesis and Characterization of Aryl Triflates: Searching for articles that describe the synthesis of similar bis(triflate)

Unlocking New Frontiers in Chemical Synthesis and Material Science: A Technical Guide to 1,5-Naphthalenebis(trifluoromethanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of novel molecular architectures with tailored functionalities lies at the heart of innovation in drug discovery, materials science, and organic electronics. In this context, rigid, polycyclic aromatic scaffolds serve as invaluable platforms for the construction of complex, three-dimensional structures. Among these, the naphthalene core, with its well-defined geometry and rich electronic properties, offers a versatile foundation. This guide delves into the chemistry and untapped potential of a particularly reactive and versatile building block: 1,5-naphthalenebis(trifluoromethanesulfonate) . Herein, we will explore its synthesis, reactivity in cornerstone cross-coupling reactions, and chart a course for future research directions that promise to expand the horizons of chemical synthesis and materials science.

I. The Strategic Advantage of 1,5-Naphthalenebis(trifluoromethanesulfonate): A Molecule Primed for Discovery

1,5-Naphthalenebis(trifluoromethanesulfonate), often referred to as 1,5-naphthalene bis(triflate), is a highly reactive electrophilic reagent. Its utility stems from the presence of two trifluoromethanesulfonate (triflate, -OTf) groups, which are among the best leaving groups in organic chemistry. This exceptional leaving group ability renders the 1- and 5-positions of the naphthalene core highly susceptible to nucleophilic attack and, most importantly, to a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions.

The rigid 1,5-disubstitution pattern of the naphthalene scaffold imparts a distinct "bent" or "V-shaped" geometry to the resulting products. This unique spatial arrangement can be strategically exploited in the design of novel materials with specific optoelectronic properties, porous polymers with tailored cavities, and drug candidates with precise three-dimensional pharmacophores.

II. Synthesis and Handling: From Precursor to a Versatile Reagent

The journey to harnessing the potential of 1,5-naphthalenebis(trifluoromethanesulfonate) begins with its synthesis. The most common and practical approach involves a two-step sequence starting from naphthalene.

A. Synthesis of the Precursor: 1,5-Dihydroxynaphthalene

The synthesis of 1,5-dihydroxynaphthalene is a well-established industrial process, typically involving the sulfonation of naphthalene followed by alkaline fusion.[1][2]

Experimental Protocol: Synthesis of 1,5-Dihydroxynaphthalene [1][2][3]

-

Sulfonation: Refined naphthalene is reacted with oleum (fuming sulfuric acid) under controlled temperature conditions. This process yields a mixture of naphthalenedisulfonic acids, with the 1,5- and 1,6-isomers being the main products.

-

Isolation of 1,5-Naphthalenedisulfonic Acid: The sulfonated mixture is then diluted with a salt solution, which causes the less soluble 1,5-naphthalenedisulfonic acid to precipitate. The solid is collected by filtration.

-

Alkaline Fusion: The isolated 1,5-naphthalenedisulfonic acid is subjected to alkali fusion, typically with sodium hydroxide at elevated temperatures and pressures. This step hydrolyzes the sulfonic acid groups to hydroxyl groups.

-

Neutralization and Purification: The reaction mixture is then neutralized with an acid, leading to the precipitation of crude 1,5-dihydroxynaphthalene. The product can be further purified by recrystallization.

| Step | Reagents and Conditions | Typical Yield | Purity |

| Sulfonation | Naphthalene, Oleum | High | Mixture of isomers |

| Isomer Separation | Salting out | Moderate | >98% for 1,5-isomer |

| Alkaline Fusion | 1,5-Naphthalenedisulfonic acid, NaOH, heat, pressure | High | Crude |

| Purification | Recrystallization | Good | >99% |

B. Triflation: Activating the Naphthalene Core

With 1,5-dihydroxynaphthalene in hand, the final step is the conversion of the hydroxyl groups to triflates. This is typically achieved by reacting the diol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of 1,5-Naphthalenebis(trifluoromethanesulfonate)

-

To a solution of 1,5-dihydroxynaphthalene (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (2.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,5-naphthalenebis(trifluoromethanesulfonate).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive trifluoromethanesulfonic anhydride with atmospheric moisture.

-

Non-nucleophilic Base: The base is required to neutralize the triflic acid byproduct. A non-nucleophilic base is crucial to prevent it from competing with the hydroxyl groups in reacting with the anhydride.

-

Low Temperature Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

III. Gateway to Molecular Diversity: Cross-Coupling Reactions

The true power of 1,5-naphthalenebis(trifluoromethanesulfonate) lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls.[4] 1,5-Naphthalenebis(trifluoromethanesulfonate) can be coupled with a variety of arylboronic acids or their esters to generate 1,5-diaryl-substituted naphthalenes.

Experimental Protocol: Suzuki-Miyaura Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)

-

In a reaction vessel, combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), the desired arylboronic acid (2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (4.0 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting bis(triflate) and the appearance of the mono- and di-coupled products on TLC or GC-MS. The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

B. Heck Reaction: Forming Carbon-Carbon Bonds with Alkenes

The Heck reaction enables the arylation of alkenes, providing a direct route to substituted olefins.[5] 1,5-Naphthalenebis(trifluoromethanesulfonate) can react with various alkenes to produce 1,5-divinyl-substituted naphthalenes or more complex structures.

Experimental Protocol: Heck Reaction of 1,5-Naphthalenebis(trifluoromethanesulfonate)

-

Combine 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.), the alkene (2.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.1 eq.), and a base (e.g., Et₃N or K₂CO₃, 3.0 eq.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, leading to the synthesis of aryl alkynes.[6]

Experimental Protocol: Sonogashira Coupling of 1,5-Naphthalenebis(trifluoromethanesulfonate)

-

To a solution of 1,5-naphthalenebis(trifluoromethanesulfonate) (1.0 eq.) and a terminal alkyne (2.2 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., Et₃N or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the 1,5-dialkynylnaphthalene product.

IV. Future Horizons: Potential Research Directions

The unique structural and electronic properties of 1,5-naphthalenebis(trifluoromethanesulfonate) open up a plethora of exciting research avenues.

A. Advanced Materials Science: Engineering Novel Polymers and Porous Materials

-

Conjugated Polymers for Organic Electronics: The rigid, V-shaped 1,5-naphthalene core can be used as a monomer in polymerization reactions to create novel conjugated polymers.[7] By carefully selecting the co-monomers in Suzuki or Sonogashira polymerization reactions, polymers with tailored band gaps, charge carrier mobilities, and photophysical properties can be synthesized for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The non-linear structure imparted by the 1,5-naphthalene unit could lead to materials with unique morphologies and improved solubility.

-

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The defined geometry of the 1,5-naphthalenebis(trifluoromethanesulfonate) scaffold makes it an excellent candidate for the construction of porous materials.[5][8][9] Through reactions like Sonogashira coupling with multi-topic alkynes, highly cross-linked porous organic polymers with high surface areas can be synthesized. These materials could find applications in gas storage and separation, catalysis, and sensing. Furthermore, functionalized 1,5-disubstituted naphthalenes derived from the bis(triflate) can serve as novel linkers for the synthesis of metal-organic frameworks with unique topologies and properties.[10]

B. Drug Discovery and Medicinal Chemistry: Crafting Novel Bioactive Molecules

The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this motif.[11][12] The 1,5-disubstitution pattern offers a unique opportunity to design novel bioactive molecules with specific spatial orientations of functional groups.

-

Scaffold for Kinase Inhibitors and Receptor Ligands: By performing sequential or double cross-coupling reactions on 1,5-naphthalenebis(trifluoromethanesulfonate), a diverse library of 1,5-disubstituted naphthalene derivatives can be rapidly synthesized.[13] These compounds can be designed to target the active sites of enzymes, such as kinases, or the binding pockets of receptors. The rigid naphthalene core can serve as a scaffold to position key pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to highly potent and selective drug candidates.

-